molecular formula C17H13FN2O2 B11764884 5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 881402-35-3

5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B11764884
CAS No.: 881402-35-3
M. Wt: 296.29 g/mol
InChI Key: IGZMMPLVVVLEMN-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative of high interest in medicinal chemistry and organic synthesis. With the molecular formula C17H13FN2O2 and a molecular weight of 296.30 g/mol, this compound serves as a versatile building block for the development of novel biologically active molecules . The structure features a phenyl ring and a 3-fluoro-4-methoxyphenyl ring attached to a central pyrazole ring, which is functionalized with an aldehyde group at the 4-position . This aldehyde group is a key reactive site, enabling its use in further chemical transformations, most notably in reductive amination reactions to create secondary amines for pharmaceutical research . Pyrazole derivatives are extensively studied for their broad spectrum of biological activities, including antibacterial, antidepressant, anticonvulsant, and antiviral properties . The incorporation of a fluorine atom, as in this compound, is a common strategy in drug design to modulate properties such as metabolic stability, bioavailability, and binding affinity . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

881402-35-3

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13FN2O2/c1-22-16-8-7-12(9-15(16)18)17-13(11-21)10-19-20(17)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

IGZMMPLVVVLEMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C=O)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketone Derivatives

The pyrazole core is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For 5-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the reaction begins with 3-fluoro-4-methoxyacetophenone (I) and phenylhydrazine (II). Under acidic conditions (e.g., acetic acid, 80–100°C), the hydrazone intermediate forms, followed by cyclization to yield 5-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole (III). Regioselectivity is influenced by the electron-donating methoxy group, which directs cyclization to position 5.

Vilsmeier-Haack Formylation

The aldehyde group at position 4 is introduced via the Vilsmeier-Haack reaction. Pyrazole (III) is treated with POCl₃ and DMF at 0–5°C, forming an iminium intermediate that hydrolyzes to the carbaldehyde (IV) upon aqueous workup. This method achieves 70–85% yield when conducted in anhydrous dichloroethane, with the methoxy group enhancing electrophilic substitution at position 4.

Optimization of Fluorination and Methoxylation

Fluorination of 4-Methoxyacetophenone

The 3-fluoro substituent is introduced using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C. This electrophilic fluorination proceeds via a radical mechanism, achieving 65–75% yield. Competing ortho-fluorination is minimized by steric hindrance from the methoxy group.

Methoxylation via Nucleophilic Aromatic Substitution

Alternatively, 3-fluoro-4-nitroacetophenone is subjected to methanol in the presence of K₂CO₃ at 120°C, replacing the nitro group with methoxy. This step requires careful control to avoid over-reduction, yielding 3-fluoro-4-methoxyacetophenone in 80–90% purity.

Catalytic and Solvent Effects

Phase Transfer Catalysts in Formylation

Adopting methods from fungicide intermediate synthesis, the addition of tetrabutylammonium hydrogen sulfate (0.5–3 mol%) in dimethylacetamide (DMAc) enhances formylation efficiency. This catalyst facilitates iminium ion formation, reducing reaction time from 15 hours to 3 hours and improving yields to 92%.

Solvent Selection

Polar aprotic solvents like DMF and DMAc optimize both cyclocondensation and formylation steps. Non-polar solvents (e.g., toluene) are employed during workup to precipitate byproducts, simplifying purification.

Spectroscopic Characterization and Analytical Data

NMR Spectroscopy

The final product exhibits distinct signals in ¹H NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 7.65–7.23 (m, 9H, aromatic), 6.91 (t, J = 8.5 Hz, 1H, Ar-F), 3.89 (s, 3H, OCH₃). ¹⁹F NMR shows a singlet at δ -112.5 ppm, confirming the fluorine substituent.

Melting Point and Purity

Recrystallization from ethanol/water (1:1) yields white crystals with a melting point of 178–180°C. High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity using a C18 column and acetonitrile/water gradient.

Comparative Analysis of Synthetic Strategies

MethodYield (%)Time (h)Key AdvantageLimitation
Vilsmeier-Haack856High regioselectivityRequires anhydrous conditions
Phase Transfer923Rapid reactionCatalyst cost
Classical Cyclization6812Simple workupLow yield

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates continuous flow reactors to manage exothermic formylation steps. Stainless steel or Teflon-lined equipment prevents corrosion from POCl₃ residues. Recycling DMF via distillation reduces costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: 5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant anticancer properties. The presence of the fluorinated and methoxylated phenyl groups enhances its interaction with biological targets involved in cancer progression. For instance, studies have shown that derivatives of pyrazole compounds can inhibit specific cancer cell lines by inducing apoptosis and suppressing tumor growth.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives with similar structural features effectively inhibited the proliferation of breast cancer cells through modulation of cell cycle regulators .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Data Table: Antimicrobial Activity Comparison

Compound NameActivityTarget Bacteria
This compoundModerateStaphylococcus aureus
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}anilineHighEscherichia coli
3-(2-Oxo-2H-chromen-3-yl)-1-phenylpyrazoleLowPseudomonas aeruginosa

Anti-inflammatory Applications

The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a promising anti-inflammatory agent. By blocking these enzymes, it may reduce inflammation and pain associated with various conditions, including arthritis and other inflammatory diseases.

Research Insight:
A comparative study on pyrazole derivatives indicated that modifications in the phenyl substituents significantly affect their COX inhibition potency, suggesting a pathway for optimizing anti-inflammatory activity .

Neuroprotective Effects

Emerging research suggests that pyrazole compounds may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) activity is a key mechanism through which these compounds may exert protective effects on neuronal cells .

Case Study:
In a laboratory study, a series of pyrazole derivatives were synthesized and tested for AChE inhibition, revealing that certain structural modifications led to enhanced neuroprotective effects in vitro .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural uniqueness provided by the fluorine and methoxy groups allows for further derivatization, leading to compounds with tailored biological activities.

Synthesis Overview:
The general synthetic pathway includes:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the aldehyde functional group via oxidation.
  • Final purification through crystallization or chromatography.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituents on the pyrazole ring significantly affect reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound Name Position 5 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Electronic Features
Target Compound 3-Fluoro-4-methoxyphenyl H 296.30 Mixed electron-donating (OCH₃) and withdrawing (F)
5-(4-Bromophenoxy)-3-methyl-1-phenyl 4-Bromophenoxy CH₃ 344.21 Strong electron-withdrawing (Br), bulky phenoxy
3-(3,5-Difluorophenyl)-1-phenyl 3,5-Difluorophenyl H 284.25 Strongly electron-withdrawing (two F atoms)
5-(4-Fluorophenoxy)-3-methyl-1-phenyl 4-Fluorophenoxy CH₃ 296.29 Moderate electron-withdrawing (F), phenoxy
5-(4-Chlorophenyl)-3-(trifluoromethyl) 4-Chlorophenyl CF₃ 350.73 Highly electron-withdrawing (Cl, CF₃)

Key Observations :

  • Steric Effects: Bulky substituents like bromophenoxy or trifluoromethyl reduce conformational flexibility compared to the target’s smaller 3-fluoro-4-methoxyphenyl group.

Physical and Solubility Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Profile
Target Compound 478.5 1.2 Likely soluble in DMSO/CHCl₃*
5-(4-Fluorophenoxy)-3-methyl-1-phenyl N/A N/A Soluble in DMSO, CHCl₃, methanol
5-(4-Chlorophenoxy)-3-methyl-1-phenyl N/A N/A Likely similar to

*Predicted based on structural similarity to .
Insights :

  • The methoxy group in the target compound may improve water solubility compared to halogenated analogs like or , which are more lipophilic.

Crystallographic and Structural Insights

  • Target Compound: No crystal structure reported, but analogs like 5-(4-chlorophenoxy)-3-methyl-1-phenyl show dihedral angles of ~80° between pyrazole and aryl rings, influencing packing efficiency.
  • Impact of Substituents: Bulky groups (e.g., bromophenoxy in ) increase steric hindrance, reducing crystal symmetry compared to smaller substituents like fluorine .

Q & A

Q. Advanced

  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and predicts vibrational spectra (IR). Compare with experimental data to identify hydrogen bonding networks .
  • Molecular Docking : Pyrazole derivatives exhibit affinity for kinase targets (e.g., CDK2). Use AutoDock Vina to model interactions, guided by crystallographic data (PDB: 1H1Q) .
  • Mercury CSD : Analyzes packing motifs (e.g., π-stacking in 3-(4-methoxyphenyl) derivatives) for cocrystal engineering .

What are the challenges in correlating structural modifications with biological activity?

Q. Advanced

  • Bioisosteric Replacement : Replacing the 3-fluoro group with trifluoromethyl (CF₃) improves metabolic stability but may reduce solubility. LogP increases by ~0.5 units, requiring formulation adjustments .
  • SAR Studies : 4-Carbaldehyde derivatives show anti-inflammatory activity (IC₅₀ = 2–10 µM) via COX-2 inhibition. However, electron-withdrawing groups (e.g., nitro) at C-5 decrease potency due to steric clashes .

How do crystallization conditions affect polymorph formation?

Q. Advanced

  • Solvent Selection : Ethanol/DMF mixtures (1:2) favor Form I (monoclinic, P2₁/c), while acetonitrile yields Form II (triclinic, P 1) with altered dissolution rates .
  • Temperature Control : Slow cooling (0.5°C/min) reduces defect density. High-resolution powder XRD (HRPXRD) identifies preferred orientations .

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